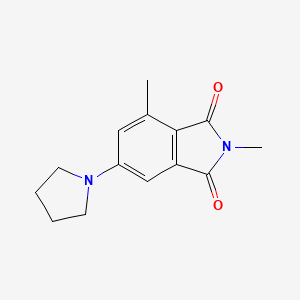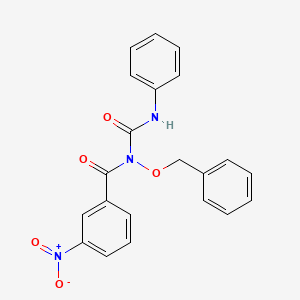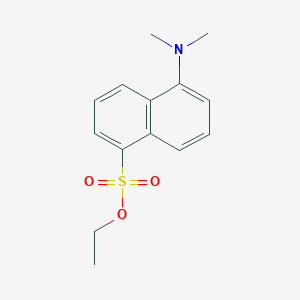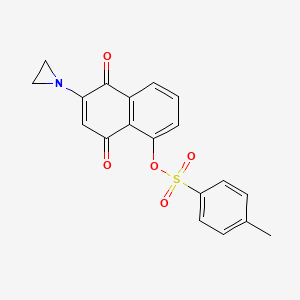![molecular formula C16H21NO B14297139 N-(Bicyclo[3.3.1]nonan-1-yl)benzamide CAS No. 116137-38-3](/img/structure/B14297139.png)
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is a compound that features a bicyclo[3.3.1]nonane ring system attached to a benzamide group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Bicyclo[331]nonan-1-yl)benzamide typically involves the formation of the bicyclo[33One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation to form the bicyclo[3.3.1]nonan-9-one core . This core can then be further functionalized to introduce the benzamide group.
Industrial Production Methods
Industrial production methods for N-(Bicyclo[3.3.1]nonan-1-yl)benzamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bicyclo[3.3.1]nonane ring can be oxidized to introduce functional groups such as ketones or alcohols.
Reduction: Reduction reactions can be used to modify the benzamide group or other functional groups attached to the bicyclo[3.3.1]nonane ring.
Substitution: The compound can undergo substitution reactions, particularly at positions on the benzamide group or the bicyclo[3.3.1]nonane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bicyclo[3.3.1]nonane ring can yield ketones or alcohols, while substitution reactions can introduce a variety of functional groups.
Aplicaciones Científicas De Investigación
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activity.
Medicine: Derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents.
Industry: The compound can be used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Bicyclo[3.3.1]nonan-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would require further experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclo[3.3.1]nonane derivatives such as bicyclo[3.3.1]nonan-9-one and 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane .
Uniqueness
N-(Bicyclo[3.3.1]nonan-1-yl)benzamide is unique due to the presence of both the bicyclo[3.3.1]nonane ring and the benzamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
116137-38-3 |
|---|---|
Fórmula molecular |
C16H21NO |
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
N-(1-bicyclo[3.3.1]nonanyl)benzamide |
InChI |
InChI=1S/C16H21NO/c18-15(14-8-2-1-3-9-14)17-16-10-4-6-13(12-16)7-5-11-16/h1-3,8-9,13H,4-7,10-12H2,(H,17,18) |
Clave InChI |
LRTDDWFAVUHSLH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)(C2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


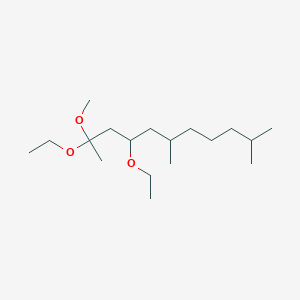
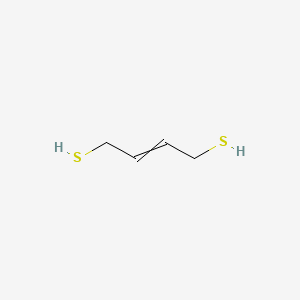
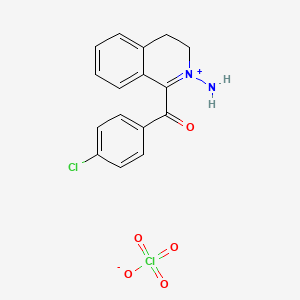
![1,1'-{(Chloromethylene)bis[(4,1-phenylene)oxy]}dibenzene](/img/structure/B14297075.png)
![4-[(E)-({4-[(Oxiran-2-yl)methoxy]phenyl}methylidene)amino]benzoic acid](/img/structure/B14297077.png)
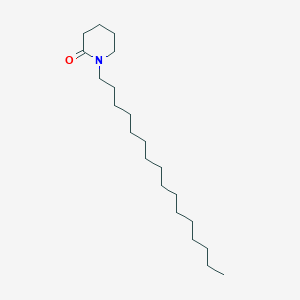

![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)
![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
